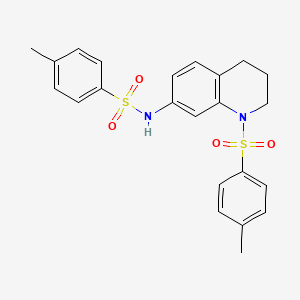

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of new 1,2,3-triazole derivatives of tolbutamide analogues have been synthesized in a simple and effective way in high yields . The structure of the newly synthesized compounds is well characterized by various spectroscopic methods . Another study describes the synthesis of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs using the modified Pictet–Spengler reaction .Scientific Research Applications

Carbonic Anhydrase-II Inhibition

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: has been studied for its potential as an inhibitor of the enzyme carbonic anhydrase-II . This enzyme plays a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase-II are sought after for the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. It has been investigated for its effectiveness against various bacterial strains, including E. coli , P. aeruginosa , and S. aureus . The ability to inhibit these bacteria suggests potential for the compound to be used in the development of new antibiotics.

Antifungal and Anticancer Properties

Triazole derivatives, which share a similar structure with this compound, have demonstrated significant antifungal and anticancer properties . This indicates that 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide could be a valuable lead compound in the development of new antifungal and anticancer drugs.

Agrochemical Applications

The triazole moiety, which is part of this compound’s structure, is also important in agrochemicals. It can be used in the synthesis of compounds with herbicidal, fungicidal, and insecticidal properties . This broadens the scope of its application in the agricultural sector.

Material Science

In material science, compounds containing the triazole ring have been used in the creation of novel materials with specific properties, such as photostabilizers and anticorrosives . This compound’s structural features could be exploited in the design of new materials with enhanced durability and stability.

Pharmaceutical Synthesis

The compound’s structure makes it a candidate for use in pharmaceutical synthesis. Its sulfonyl and triazole groups can act as intermediates in the creation of various pharmaceutical agents, potentially leading to the development of new therapeutic drugs .

Future Directions

The future directions for research on “4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” and similar compounds could include further exploration of their biological activities. For instance, some compounds have shown potent antibacterial and antioxidant activity, as well as DPP-4 inhibitory activity . These compounds could potentially be interesting lead pharmacophores that should be further explored .

properties

IUPAC Name |

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c1-17-5-11-21(12-6-17)30(26,27)24-20-10-9-19-4-3-15-25(23(19)16-20)31(28,29)22-13-7-18(2)8-14-22/h5-14,16,24H,3-4,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFSUCOCNQUNHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)

![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2774768.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2774769.png)

![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2774772.png)

![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2774773.png)